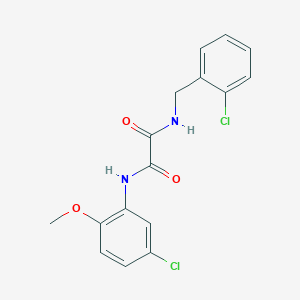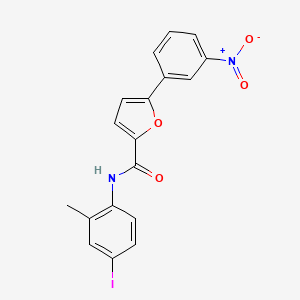
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CB-2, and it belongs to the family of benzamides. CB-2 has been synthesized using various methods, and it has shown promising results in scientific research applications.
作用机制
CB-2 exerts its effects by binding to the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. CB-2 activation leads to the inhibition of inflammatory mediators and the promotion of anti-inflammatory mediators, resulting in reduced inflammation and oxidative stress. CB-2 activation has also been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CB-2 has been found to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the promotion of anti-inflammatory mediators, the induction of apoptosis in cancer cells, and the reduction of pain sensitivity and inflammation.
实验室实验的优点和局限性
The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth, its neuroprotective effects, and its potential for pain management. The limitations of using CB-2 in lab experiments include the need for further research to determine its safety and efficacy, the need for optimization of the synthesis method to improve yield and purity, and the need for more studies to determine its mechanism of action and potential side effects.
未来方向
There are several future directions for the research and development of CB-2. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential side effects of CB-2.
3. Development of novel CB-2 analogs with improved efficacy and safety profiles.
4. Investigation of the potential use of CB-2 in combination with other drugs for cancer treatment and pain management.
5. Investigation of the potential use of CB-2 in the treatment of neurodegenerative diseases.
6. Investigation of the potential use of CB-2 in the treatment of inflammatory diseases.
Conclusion:
In conclusion, CB-2 is a chemical compound that has shown promising results in scientific research applications. CB-2 has potential applications in various fields, including cancer treatment, neuroprotection, and pain management. CB-2 exerts its effects by binding to the CB2 receptor and inhibiting inflammatory mediators, promoting anti-inflammatory mediators, inducing apoptosis in cancer cells, and reducing pain sensitivity and inflammation. The advantages of using CB-2 in lab experiments include its potential applications in various fields of scientific research, while the limitations include the need for further research to determine its safety and efficacy. The future directions for the research and development of CB-2 include further optimization of the synthesis method, investigation of potential side effects, and development of novel CB-2 analogs with improved efficacy and safety profiles.
合成方法
CB-2 can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent. The yield and purity of CB-2 depend on the synthesis method used.
科学研究应用
CB-2 has shown potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. CB-2 has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CB-2 has also been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. CB-2 has shown promising results in pain management by reducing pain sensitivity and inflammation.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-11(17)8-13(14)20-16(22)15(21)19-9-10-4-2-3-5-12(10)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWOOPAZCQJYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5125218.png)
![2-(3-chlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5125232.png)
![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)

![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![methyl (3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5125270.png)
![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5125285.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5125293.png)